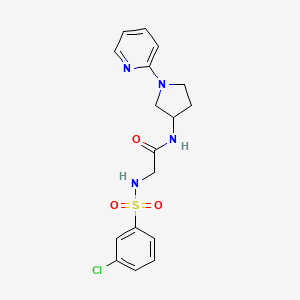

![molecular formula C16H13ClN2O6 B2649900 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide CAS No. 1171792-46-3](/img/structure/B2649900.png)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule is a benzodioxole derivative. Benzodioxole is a type of organic compound that is often used in pharmaceuticals and other chemical compounds . It’s also worth noting that the molecule contains a nitro group (-NO2), which is often used in the synthesis of explosives, and a chloro group (-Cl), which is commonly found in disinfectants and insecticides .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallography has also been used to determine the molecular geometry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the UV-Visible spectra can be used to determine the electronic transitions and the cutoff wavelength . The HOMO-LUMO energy gap can also be determined, which can provide information about the charge transition within the compound .Scientific Research Applications

Electrochemical Analysis and Sensing Applications

The electrochemical behaviors of benzamide derivatives, such as those similar in structure to N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide, have been studied for their potential in quantitative determinations. For instance, Zeybek et al. (2009) investigated the electrochemical properties of certain benzoxazole compounds, demonstrating that these can be quantitatively determined rapidly and sensitively using techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) (Zeybek et al., 2009).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structural modification of benzamide compounds, including nitrobenzamide derivatives, is a common strategy to explore new therapeutic agents. For example, Palmer et al. (1995) described the reductive chemistry of a novel hypoxia-selective cytotoxin, highlighting the importance of nitro groups in determining the cytotoxicity and therapeutic potential of these compounds (Palmer et al., 1995).

Materials Science and Polymer Synthesis

The synthesis and characterization of novel polymers, incorporating benzamide derivatives, demonstrate the utility of these compounds in developing new materials with desired properties. Butt et al. (2005) synthesized new aromatic polyimides using diamines, including benzamide derivatives, to achieve polymers with high thermal stability and solubility in organic solvents (Butt et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O6/c17-12-3-1-10(7-13(12)19(21)22)16(20)18-5-6-23-11-2-4-14-15(8-11)25-9-24-14/h1-4,7-8H,5-6,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDGJGKUHPJWDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-chloro-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2649817.png)

![(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2649829.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2649833.png)

![N-(2-bromo-4-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2649836.png)

![(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2649838.png)

![Benzyl 4-chloro[1]benzothieno[3,2-d]pyrimidin-2-yl sulfide](/img/structure/B2649839.png)